molecular formula C5H11Br B093499 2-Bromo-3-methylbutane CAS No. 18295-25-5

2-Bromo-3-methylbutane

Cat. No.: B093499
CAS No.: 18295-25-5
M. Wt: 151.04 g/mol
InChI Key: BLGVDCMNIAOLHA-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbutane is an organic compound with the molecular formula C₅H₁₁Br. It is a halogenated alkane, specifically a brominated derivative of 3-methylbutane. This compound is often used in organic synthesis due to its reactivity and ability to undergo various chemical transformations .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-3-methylbutane is the β-hydrogen on the β-carbon atom of the molecule .

Mode of Action

This compound undergoes a bimolecular elimination mechanism, also known as the E2 mechanism . In this process, a base, such as OH-, uses its electron pair to attack a β-hydrogen on the β-carbon and starts to form a bond . Simultaneously, the β C-H sigma bond begins to move in to become the π bond of a double bond, and meanwhile, Br begins to depart by taking the bonding electrons with it .

Biochemical Pathways

The E2 mechanism is a single-step concerted reaction, similar to the S_N2 mechanism, with multiple electron pair transfers that happen at the same time . The reaction rate depends on the concentration of both the substrate and base . The elimination reaction of this compound can produce two products: 2-methyl-2-butene and 2-methyl-1-butene by following two different pathways .

Pharmacokinetics

The compound’s molecular weight is 151045 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the E2 elimination reaction is the formation of a C=C double bond and a H2O molecule, with Br- leaving completely . The reaction can yield two products: 2-methyl-2-butene and 2-methyl-1-butene .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of a base . For instance, the reaction rate of the E2 mechanism depends on the concentration of both the substrate and base . Additionally, safety data sheets recommend keeping the compound away from open flames, hot surfaces, and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylbutane can be synthesized through the bromination of 3-methylbutane. This process typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with 3-methylbutane to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of catalysts and advanced separation techniques can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylbutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-methylbutane is utilized in various scientific research applications:

Comparison with Similar Compounds

  • 2-Bromo-2-methylbutane
  • 1-Bromo-3-methylbutane
  • 2-Bromo-2,3-dimethylbutane

Comparison: 2-Bromo-3-methylbutane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. For example, 2-Bromo-2-methylbutane has a different reactivity profile due to the presence of a tertiary carbon, making it more prone to elimination reactions .

Properties

IUPAC Name

2-bromo-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-4(2)5(3)6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGVDCMNIAOLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336212
Record name 2-bromo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18295-25-5
Record name 2-bromo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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